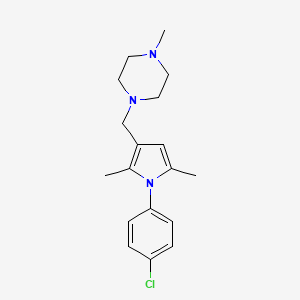

Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- is a complex organic compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . For the specific compound , a common synthetic route involves the reaction of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole with piperazine in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of piperazine derivatives typically employs scalable methods such as parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Piperazine derivatives undergo various types of chemical reactions, including:

Oxidation: Piperazine derivatives can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperazine derivatives can lead to the formation of N-oxides, while reduction can yield secondary or tertiary amines .

Scientific Research Applications

Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic effects in treating allergic asthma and itching.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of piperazine derivatives involves their interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic reactions . The molecular pathways involved include the inhibition of histamine-induced signaling cascades, leading to decreased inflammation and allergic responses .

Comparison with Similar Compounds

Similar Compounds

Levocetirizine: A piperazine derivative used as an antihistamine.

Diphenhydramine: Another antihistamine with a similar pharmacophore.

Promethazine: A classic antihistamine with similar effects.

Uniqueness

Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- is unique due to its specific structural features, which confer higher potency and fewer side effects compared to other antihistamines like diphenhydramine and promethazine . Its ability to interact with histamine receptors with higher affinity makes it a promising candidate for further research and development .

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- , is notable for its potential therapeutic applications, particularly against multi-drug resistant pathogens and various cancers. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H24ClN3 with a molecular weight of approximately 319.86 g/mol. Its structure features a piperazine ring substituted with a pyrrole moiety that includes a chlorophenyl group, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that the compound exhibits potent antimycobacterial activity. A study by Bhakta et al. (2016) demonstrated that derivatives of piperazine with substituted pyrroles showed significant efficacy against multi-drug resistant strains of Mycobacterium tuberculosis. The compound was part of a series that maintained high anti-mycobacterial activity even after structural simplifications, suggesting that the piperazine-pyrrole hybrid structure is crucial for its pharmacological effects .

Table 1: Antimycobacterial Activity of Piperazine Derivatives

Antitumor Activity

The compound has also been evaluated for its antitumor properties . In a study assessing various piperazine derivatives, it was found that the presence of the pyrrole structure significantly enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Table 2: Cytotoxicity Against Cancer Cell Lines

Enzyme Inhibition

Additionally, studies have shown that this compound acts as an enzyme inhibitor , particularly against acetylcholinesterase (AChE). Inhibitors of AChE are valuable in treating conditions like Alzheimer's disease. The compound demonstrated an IC50 value of approximately 2.14 µM in inhibiting AChE activity, indicating strong potential for neurological applications .

Structure-Activity Relationship (SAR)

The biological activity of Piperazine derivatives can be largely attributed to their structural features. The presence of the chlorophenyl group at the N1 position and the dimethyl substitution on the pyrrole ring are critical for enhancing solubility and binding affinity to target proteins.

Key Findings from SAR Studies

- Substituent Effects : Variations in substituents on the piperazine ring significantly influence both solubility and biological activity.

- Hybrid Structures : The combination of piperazine with pyrrole enhances antimicrobial and antitumor activities compared to piperazines or pyrroles alone.

Case Studies

A notable case study involved the synthesis and evaluation of several piperazine-pyrrole hybrids against Mycobacterium tuberculosis. The results highlighted that modifications at specific positions on the piperazine ring could lead to improved efficacy against resistant strains .

Another study focused on antitumor properties, where compounds were tested against various cancer cell lines, showcasing promising results in terms of cytotoxicity and selectivity .

Properties

CAS No. |

138222-83-0 |

|---|---|

Molecular Formula |

C18H24ClN3 |

Molecular Weight |

317.9 g/mol |

IUPAC Name |

1-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-4-methylpiperazine |

InChI |

InChI=1S/C18H24ClN3/c1-14-12-16(13-21-10-8-20(3)9-11-21)15(2)22(14)18-6-4-17(19)5-7-18/h4-7,12H,8-11,13H2,1-3H3 |

InChI Key |

CXDUPMBJVBJNHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CN3CCN(CC3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.